molecular formula C17H17FN4O B11790780 4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B11790780
M. Wt: 312.34 g/mol
InChI Key: APJGSKOVOWZHSF-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives

Preparation Methods

The synthesis of 4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the diethylamino and 4-fluorophenyl groups. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and aldehyde precursors. The reaction conditions usually involve heating under reflux, catalysis by acids or bases, and purification through chromatography .

Chemical Reactions Analysis

4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones

Scientific Research Applications

4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit phosphatases or kinases, thereby modulating phosphorylation events within the cell .

Comparison with Similar Compounds

4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde can be compared with other pyrazolo[1,5-a]pyrazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H17FN4O

Molecular Weight

312.34 g/mol

IUPAC Name

4-(diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C17H17FN4O/c1-3-21(4-2)17-16-14(11-23)15(20-22(16)10-9-19-17)12-5-7-13(18)8-6-12/h5-11H,3-4H2,1-2H3

InChI Key

APJGSKOVOWZHSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC=C(C=C3)F)C=O

Origin of Product

United States

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